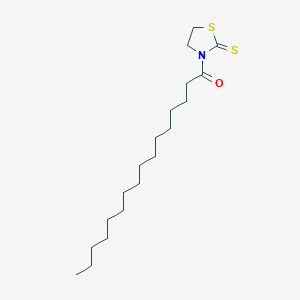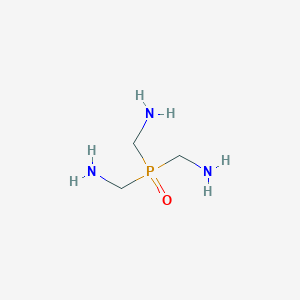
Bis(aminomethyl)phosphorylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(aminomethyl)phosphorylmethanamine is an organophosphorus compound with the molecular formula C₃H₁₃N₃OP It is known for its unique structure, which includes both aminomethyl and phosphoryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(aminomethyl)phosphorylmethanamine typically involves the reaction of tris(aminomethyl)phosphine oxide with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(NH2CH2)3PO+3CH2O+3NH3→(NH2CH2)2P(O)CH2NH2+3H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(aminomethyl)phosphorylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The aminomethyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Applications De Recherche Scientifique
Bis(aminomethyl)phosphorylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as a biomimetic compound due to its structural similarity to amino acids.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of bis(aminomethyl)phosphorylmethanamine involves its interaction with molecular targets through its aminomethyl and phosphoryl groups. These interactions can lead to the formation of stable complexes with metal ions, making it an effective ligand in catalysis. The compound’s ability to form hydrogen bonds and coordinate with metal centers is crucial for its activity in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(aminomethyl)phosphine oxide
- Bis(aminomethyl)phosphinate
- Aminomethylphosphonic acid
Uniqueness
Bis(aminomethyl)phosphorylmethanamine is unique due to its combination of aminomethyl and phosphoryl groups, which provide it with distinct chemical properties. This combination allows it to participate in a variety of chemical reactions and form stable complexes, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
71619-88-0 |
|---|---|
Formule moléculaire |
C3H12N3OP |
Poids moléculaire |
137.12 g/mol |
Nom IUPAC |
bis(aminomethyl)phosphorylmethanamine |
InChI |
InChI=1S/C3H12N3OP/c4-1-8(7,2-5)3-6/h1-6H2 |
Clé InChI |
FUHPGHHWZFACQK-UHFFFAOYSA-N |
SMILES canonique |
C(N)P(=O)(CN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)

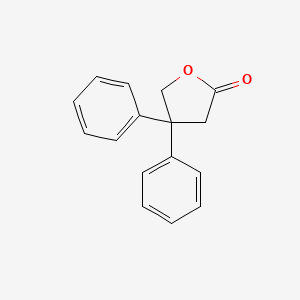
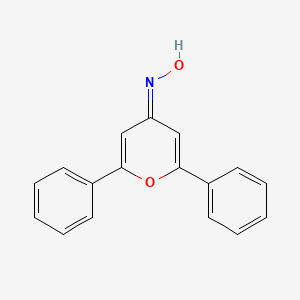
![Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester](/img/structure/B14458546.png)
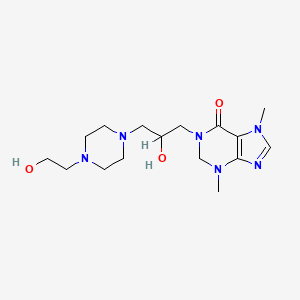
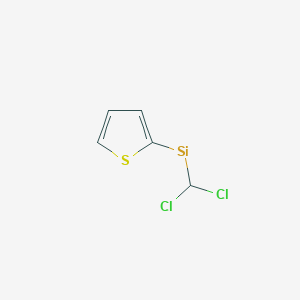
![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)
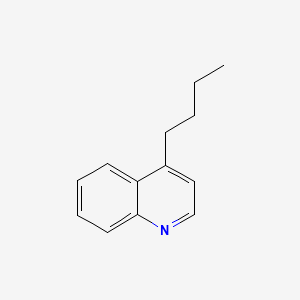

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
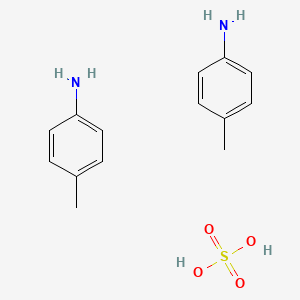
![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
